3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
CAS No.: 950483-20-2
Cat. No.: VC11571923
Molecular Formula: C13H18BNO2
Molecular Weight: 231.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950483-20-2 |
|---|---|
| Molecular Formula | C13H18BNO2 |
| Molecular Weight | 231.1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyridine ring substituted at the 3-position with an (E)-configured ethenyl group bonded to a tetramethyl-1,3,2-dioxaborolane moiety. The boronate ester group enhances stability and reactivity, making it a valuable intermediate in organic synthesis. The (E)-stereochemistry ensures optimal spatial arrangement for cross-coupling reactions, minimizing steric hindrance during catalytic cycles.
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 231.1 g/mol | |
| Purity | 95% | |
| Boiling Point | Not reported | — |
| Melting Point | Not reported | — |
| Density | Not reported | — |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between pyridine-derived halides and bis(pinacolato)diboron. For example, 3-vinylpyridine may react with bis(pinacolato)diboron in the presence of and a base (e.g., ) to yield the target compound. The reaction typically proceeds under inert conditions (argon/nitrogen) at 80–100°C for 12–24 hours, achieving moderate to high yields (60–85%).
Industrial-Scale Manufacturing
Industrial production leverages continuous flow reactors to enhance efficiency and scalability. Automated systems optimize temperature, pressure, and catalyst loading, reducing side reactions and improving purity (>95%). Recent advances in immobilized palladium catalysts further minimize metal leaching, addressing environmental and cost concerns.
Chemical Reactivity and Mechanistic Insights
Suzuki-Miyaura Cross-Coupling
The boronate ester moiety facilitates carbon-carbon bond formation in Suzuki-Miyaura reactions. The mechanism involves:
-
Oxidative Addition: Pd(0) inserts into the aryl halide bond.
-
Transmetallation: Boronate transfers the aryl group to Pd(II).
-
Reductive Elimination: Pd(II) forms the biaryl product, regenerating Pd(0).
The compound’s ethenyl group enhances electron density at the boron center, accelerating transmetallation kinetics compared to non-conjugated analogs.
Functional Group Transformations
-
Oxidation: Treatment with converts the boronate ester to a boronic acid (), useful in protodeboronation studies.
-
Reduction: Sodium borohydride reduces the ethenyl group to ethyl, altering conjugation and reactivity.
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing kinase inhibitors and anticancer agents. For instance, its boronate group enables selective functionalization of heteroaromatic cores in drug candidates.
Materials Science
In organic electronics, the compound contributes to the synthesis of conjugated polymers for OLEDs. Its rigid pyridine core enhances electron mobility, while the boronate group allows precise cross-linking in polymer matrices.
Fluorescent Probes
Functionalization with fluorophores yields probes for detecting reactive oxygen species (ROS) in biological systems. The boronate group reacts selectively with , triggering fluorescence upon oxidation.
Comparison with Structural Analogs
| Compound | Substituents | Reactivity Trends | Applications |
|---|---|---|---|
| 2-Methoxy-5-(tetramethyl-dioxaborolan)pyridine | Methoxy at 2-position | Slower transmetallation due to electron donation | Drug intermediates |
| 3-Methoxy-5-(tetramethyl-dioxaborolan)pyridine | Methoxy at 3-position | Reduced resonance stabilization | Limited use in couplings |
| 2-Methyl-4-(tetramethyl-dioxaborolan)pyridine | Methyl at 2-position | Enhanced steric hindrance | Specialty polymers |
The target compound’s 3-substituted ethenyl group balances electronic and steric effects, outperforming analogs in cross-coupling efficiency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume